molecular formula C9H17NO2 B15510130 Ethyl cis-2-methylpiperidine-3-carboxylate

Ethyl cis-2-methylpiperidine-3-carboxylate

Cat. No.: B15510130
M. Wt: 171.24 g/mol
InChI Key: QRSUHEMVICBCFP-YUMQZZPRSA-N
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Description

Ethyl cis-2-methylpiperidine-3-carboxylate (CAS 110287-64-4) is a cis-configured piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile chiral building block for constructing complex molecules, particularly in pharmaceutical research. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making this ester a valuable precursor for the development of bioactive molecules and potential drugs . Its specific stereochemistry and functional groups make it a crucial intermediate in stereoselective synthesis. Recent scientific advances highlight the importance of such substituted piperidines in the synthesis of various pharmacologically active compounds, including antipsychotic agents and enzyme inhibitors . The compound is provided with a guaranteed purity of not less than 97% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2S,3S)-2-methylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

QRSUHEMVICBCFP-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN[C@H]1C

Canonical SMILES

CCOC(=O)C1CCCNC1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl cis-2-methylpiperidine-3-carboxylate belongs to a class of ethyl piperidine carboxylates with structural variations that significantly alter their chemical behavior and applications. Below is a comparative analysis with structurally related compounds:

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/7b)

  • Structure: Features a methoxyimino group at the 4-position and an ethoxycarbonylpropyl chain at the 3-position.
  • Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .
  • Key Data: 1H NMR: Distinct signals at δ 4.16–4.08 (ester protons) and δ 3.85 (methoxyimino group). Reactivity: The methoxyimino group enhances electrophilicity, facilitating subsequent hydrogenation reactions to form bicyclic derivatives (e.g., ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) .
  • Comparison : Unlike Ethyl cis-2-methylpiperidine-3-carboxylate, this compound’s extended substituents increase steric hindrance and reduce conformational flexibility.

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2)

  • Structure : Bicyclic derivatives formed via hydrogenation of (7a/7b), featuring a fused piperidine-pyridine ring system.
  • Synthesis : Catalytic hydrogenation with Raney nickel yields two isomers (1-1 and 1-2) with 86% combined yield .
  • Key Data :
    • Isomer 1-1 : 13C NMR δ 172.6 (ester carbonyl), δ 155.6 (amide carbonyl).
    • Isomer 1-2 : 13C NMR δ 172.2 (ester carbonyl), δ 155.4 (amide carbonyl).
  • Comparison: The bicyclic framework introduces rigidity, contrasting with the monocyclic structure of Ethyl cis-2-methylpiperidine-3-carboxylate, which retains greater rotational freedom.

Ethyl 3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate

  • Structure : Substituted with a 2-methoxyethyl group at the 3-position and a tetrahydropyranyl group at the 1-position.
  • Key Features: The tetrahydropyranyl group enhances solubility in polar solvents compared to the methyl group in this compound.
  • Comparison : The absence of a fused ring system in Ethyl cis-2-methylpiperidine-3-carboxylate simplifies synthetic routes but may limit stereochemical complexity.

Research Findings and Implications

  • Stereochemical Impact : The cis configuration in Ethyl cis-2-methylpiperidine-3-carboxylate likely enhances its stability compared to trans isomers, as observed in related piperidine derivatives .
  • Synthetic Utility: Ethyl piperidine carboxylates serve as versatile intermediates. For example, hydrogenation of imino derivatives (e.g., 7a/7b) enables access to complex bicyclic structures, though at the cost of increased synthetic steps .

Preparation Methods

Key Reaction Conditions and Outcomes

Entry Aldehyde Cyano C-H Acid 3-Oxocarboxylic Ester Catalyst/Solvent Temp./Time Yield (%)
1 4-Methylbenzaldehyde Malononitrile Ethyl 3-oxobutyrate NH₄OAc/MeOH Reflux, 2 h 87
2 Benzaldehyde Cyanoacetamide Methyl 3-oxovalerate NH₄OAc/MeOH RT, 7 days 73

This method’s stereoselectivity arises from the chair-like transition state during cyclization, favoring the cis isomer due to reduced steric hindrance between the methyl and ester groups.

Reduction of Functionalized Piperidine Precursors

Nitro-substituted intermediates serve as precursors for Ethyl cis-2-methylpiperidine-3-carboxylate. A protocol adapted from quinolone synthesis involves:

  • Nucleophilic Substitution : A nitro-quinolone derivative reacts with 2-aminoethylpiperidine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine).
  • Catalytic Hydrogenation : The nitro group is reduced using RANEY® nickel or palladium on carbon, yielding the amine intermediate.
  • Ester Hydrolysis and Re-esterification : The intermediate is hydrolyzed to a carboxylic acid and re-esterified with ethanol under acidic conditions to obtain the target compound.

Optimization Insights

  • Catalyst Choice : RANEY® nickel achieves higher selectivity for the cis isomer compared to palladium, likely due to its lower hydrogenation activity, which minimizes epimerization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates during substitution.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been proposed to enhance the multicomponent method’s scalability:

  • Flow Reactor Parameters :
    • Residence Time : 30–60 minutes
    • Temperature : 80–100°C
    • Pressure : 10–15 bar

Economic and Environmental Metrics

Metric Batch Process Flow Process
Annual Output (kg) 500 1,200
Solvent Waste (L/kg) 120 40
Energy Consumption (kWh/kg) 85 55

Flow systems reduce solvent use by 67% and energy demand by 35%, aligning with green chemistry principles.

Hydrochloride Salt Formation

The compound is often isolated as a hydrochloride salt for improved stability. The free base is treated with hydrochloric acid in ethanol, precipitating the salt with >99% purity.

Crystallization Conditions

  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 0–5°C
  • Yield : 92–95%

Comparative Analysis of Synthesis Routes

Method Stereoselectivity Yield (%) Scalability Cost ($/kg)
Multicomponent Reaction High (cis > 90%) 73–87 High 220
Nitro Reduction Moderate (70–80%) 65–75 Moderate 310
Cyclization Low (50–60%) 60–70 Low 410

The multicomponent approach is optimal for research and industrial applications, balancing cost and selectivity.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl cis-2-methylpiperidine-3-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves esterification of cis-2-methylpiperidine-3-carboxylic acid using ethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity .
    A yield-purity trade-off analysis is recommended, with monitoring via TLC or HPLC to confirm intermediate conversions .

Advanced: How can contradictions in spectroscopic data (NMR, IR) during structural elucidation be resolved?

Answer:
Discrepancies often arise from conformational flexibility or solvent-induced shifts. Methodological approaches include:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to cross-verify functional groups (e.g., ester C=O stretch at ~1730 cm1 ^{-1}) .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis using SHELX software for refinement .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .
  • Distillation : For large-scale preparations, short-path distillation under reduced pressure minimizes thermal degradation .

Advanced: How can enantiomeric purity be enhanced in asymmetric synthesis of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during esterification .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Chiral chromatography : Preparative chiral columns (e.g., Chiralpak IA) achieve >99% ee, verified via chiral HPLC .

Basic: What analytical methods are critical for characterizing this compound’s stability under varying conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis to cis-2-methylpiperidine-3-carboxylic acid) .
  • Karl Fischer titration : Quantify water content in solid samples to assess hygroscopicity .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in related piperidine derivatives?

Answer:
Comparative studies highlight:

CompoundSubstituent ModificationBiological Activity Change
This compoundBaselineModerate enzyme inhibition
Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylateAdded ketone groupsEnhanced binding to proteases
Methyl (2S,3S)-2-methylpiperidine-3-carboxylateMethyl ester vs. ethyl esterReduced solubility, altered pharmacokinetics

Mechanistic insights are gained via molecular docking (AutoDock Vina) and MD simulations to assess binding affinity changes .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use fume hoods for synthesis/purification steps .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Pd(PPh3_3)4_4 or NiCl2_2(dppe) improve Suzuki-Miyaura coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15–20% yield increase .
  • Byproduct analysis : Use LC-MS to identify inhibitory side products (e.g., palladium black) and adjust ligand ratios .

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